molecular formula C14H15BrClNO6 B1279289 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside CAS No. 93863-89-9

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

Cat. No. B1279289
CAS RN: 93863-89-9
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-RKQHYHRCSA-N
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Description

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used in histochemical studies to detect specific enzyme activities, such as beta-glucuronidase and beta-glucosidase, within mammalian tissues. The compound reacts in the presence of these enzymes to produce a colored product that precipitates at the site of enzymatic activity, allowing for the visualization of the distribution of these enzymes within the tissue samples.

Synthesis Analysis

The synthesis of related bromo-indolyl-beta-D-glucopyranoside derivatives has been explored in various studies. For instance, the preparation of 3-(5-Bromoindolyl)-beta-D-glucopyranoside was achieved for the purpose of histochemical studies . Additionally, the bromination of methyl beta-D-glucopyranoside with tribromoimidazole and triphenylphosphine has been reported, leading to the formation of dibromo derivatives of glucopyranoside . These synthetic approaches provide insights into the methods that could potentially be applied to the synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside.

Molecular Structure Analysis

The molecular structure of bromo-indolyl-beta-D-glucopyranoside derivatives is characterized by the presence of a bromo-indolyl moiety linked to a glucopyranoside unit. The specific substitution pattern on the indolyl ring, such as the presence of bromo and chloro substituents, influences the reactivity and the colorimetric properties of the compound upon enzymatic cleavage .

Chemical Reactions Analysis

The chemical reactions involving bromo-indolyl-beta-D-glucopyranoside derivatives typically involve the enzymatic cleavage of the glucopyranoside moiety, leading to the formation of a chromogenic indigo dye. For example, the reaction product of 3-(5-Bromoindolyl)-beta-D-glucopyranoside following incubation with tissue sections is 5,5'-dibromoindigo, which is highly chromogenic . The specificity of the reaction and its susceptibility to inhibitors such as saccharo-1-4-lactone can be used to distinguish between different glycosidase activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-indolyl-beta-D-glucopyranoside derivatives are influenced by the substituents on the indolyl ring and the glucopyranoside unit. These compounds are typically designed to be soluble in aqueous solutions to facilitate histochemical studies. The optimal pH for the enzymatic reaction of these substrates is often in the acidic range, as reported to be between pH 4.0 to 5.4 for the detection of beta-glucuronidase . The solubility, stability, and colorimetric properties of these compounds are crucial for their application in histochemical analysis.

Scientific Research Applications

1. Histochemical Applications

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has been used in histochemical studies. For instance, Pearson, Standen, and Esterly (1967) used a related compound, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, to demonstrate beta-D-glucuronidase in rat tissues. This technique, which does not require ferri-ferrocyanide or a final coupling step, offers a specific and distinguishable reaction from other glycosidases and has wide tissue distribution (Pearson, Standen, & Esterly, 1967).

2. Bacterial Identification

The compound has proven useful in microbiology for the identification of bacteria. Watkins et al. (1988) found that 5-bromo-4-chloro-3-indoxyl-beta-D-glucuronide is effective in the rapid and specific identification of Escherichia coli in shellfish and wastewater analysis, demonstrating low false-negative and false-positive rates (Watkins et al., 1988).

3. Enzyme Activity Detection

Kiernan (2007) discussed the use of indoxyl esters and glycosides, including 5-bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, as chromogenic substrates for detecting enzyme activities in various scientific fields. These substrates are particularly effective in histochemistry, biochemistry, and bacteriology for localizing enzymes (Kiernan, 2007).

4. Study of Macrophage Differentiation

Bennett and Pearson (1969) employed 5-bromo-4-chloro-substituted indoxyl glycosides to study the cytochemistry of macrophages. They observed increases in lysosomes and enzyme activities during cell culture, suggesting the compound's utility in studying physiological and pathological processes (Bennett & Pearson, 1969).

5. Kinetic Studies of Enzymes

Horwitz, Eastwaran, and Kowalczyk (1969) conducted a kinetic study of the hydrolysis of 5-bromo-4-chloroindol-3-yl β-d-glucopyranoside by almond emulsin. Their findings demonstrate the compound's potential in evaluating kinetic parameters of hydrolytic enzymes (Horwitz, Eastwaran, & Kowalczyk, 1969).

Safety And Hazards

While this compound is generally safe for laboratory use, standard precautions should be followed. Consult safety data sheets for specific handling instructions .

: Biosynth: 5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230382
Record name 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

CAS RN

93863-89-9
Record name 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93863-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
I BLUE
Number of citations: 0

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